7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide

Sphingosine Kinase 1 Inhibition Enzymatic Assay SKI Chemotype SAR

7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide (CAS 1334376-40-7), also known by its development code SKI-349, is a small-molecule dual-targeted inhibitor of sphingosine kinase 1/2 (SphK1/2) and microtubule polymerization. It belongs to the SKI chemotype class of sphingosine kinase inhibitors, originally derived from structure-guided optimization of the SKI-I scaffold, and is recognized as a refined congener of the predecessor compound SKI-178 with log-fold enhancements in SphK inhibitory activity and cytotoxic potency.

Molecular Formula C22H19N3O4
Molecular Weight 389.411
CAS No. 1334376-40-7
Cat. No. B2866946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
CAS1334376-40-7
Molecular FormulaC22H19N3O4
Molecular Weight389.411
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4
InChIInChI=1S/C22H19N3O4/c1-28-18-9-5-8-16-12-19(29-21(16)18)22(27)23-10-11-25-14-24-17(13-20(25)26)15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3,(H,23,27)
InChIKeyFBHVEICICQHJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide (SKI-349): A Dual SphK1/2 and Microtubule Inhibitor for Oncology Research Procurement


7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide (CAS 1334376-40-7), also known by its development code SKI-349, is a small-molecule dual-targeted inhibitor of sphingosine kinase 1/2 (SphK1/2) and microtubule polymerization [1]. It belongs to the SKI chemotype class of sphingosine kinase inhibitors, originally derived from structure-guided optimization of the SKI-I scaffold, and is recognized as a refined congener of the predecessor compound SKI-178 with log-fold enhancements in SphK inhibitory activity and cytotoxic potency [1][2]. The compound has demonstrated preclinical efficacy in acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC) models [1][3][4].

Why SKI-349 Cannot Be Substituted by Generic SphK or Microtubule Inhibitors in Dual-Targeting Research


SKI-349 occupies a unique pharmacological niche as a bifunctional molecule that simultaneously inhibits SphK1/2 catalytic activity and disrupts microtubule polymerization [1]. Single-target SphK inhibitors (e.g., PF-543 as a selective SphK1 inhibitor; ABC294640 as a selective SphK2 inhibitor with Ki = 9.8 μM) lack the microtubule-disrupting component, while classical microtubule-targeting agents (e.g., paclitaxel, vinca alkaloids) do not engage the sphingolipid rheostat [1][2]. Even the closest structural analog, SKI-178, exhibits approximately 10-fold weaker SphK1 inhibitory activity (IC50 ≈ 35 μM vs. ≈ 2 μM for SKI-349) and an order-of-magnitude lower cytotoxic potency in glioblastoma models [3]. Generic substitution therefore results in the loss of the synergistic dual mechanism—where SphK inhibition elevates pro-apoptotic ceramide while microtubule disruption induces mitotic arrest—that defines the chemotype's therapeutic rationale [1].

Quantitative Differential Evidence for SKI-349 (CAS 1334376-40-7) Against Key Comparators in Oncology Models


SphK1 Enzymatic Inhibition: 17.5-Fold Greater Potency of SKI-349 Versus SKI-178 in Cell-Free Assay

In a direct head-to-head in-vitro sphingosine kinase 1 (SK1) activity assay, SKI-349 demonstrated an IC50 of approximately 2 μM, whereas the predecessor compound SKI-178 exhibited an IC50 of approximately 35 μM under identical assay conditions [1]. This represents an approximately 17.5-fold improvement in SphK1 inhibitory potency driven by modifications in the linker region between the substituted phenyl rings [1].

Sphingosine Kinase 1 Inhibition Enzymatic Assay SKI Chemotype SAR

Cytotoxic Potency in Glioblastoma: ~10-Fold Lower LC50 of SKI-349 Compared to SKI-178 in GBM Cell Lines and Stem Cells

In glioblastoma multiforme (GBM) cell lines and GBM stem cells, SKI-349 exhibited an LC50 (50% cell growth inhibition concentration) of 4–74 nM, compared to 272–506 nM for SKI-178—a near 10-fold reduction in the cytotoxic threshold [1]. This enhanced potency was observed across multiple GBM models and was accompanied by dose-dependent induction of apoptosis and mitotic accumulation [1].

Glioblastoma Cytotoxicity Cancer Stem Cells LC50

Microtubule Target Engagement: SKI-349 Disrupts β-Tubulin Polymerization at Concentrations as Low as 25 nM While Maintaining Equipotent MDA Activity With SKI-178

Using isothermal dose-response fingerprinting coupled with cellular thermal shift assay (ITDRF-CETSA), SKI-349 disrupted β-tubulin polymerization with an IC50 as low as 25 nM in whole cells [1]. Critically, SKI-349 and SKI-178 are equipotent as microtubule-disrupting agents (MDAs), meaning the structural refinements in SKI-349 enhanced SphK inhibition without sacrificing MDA activity [1]. This dual equipotency is a key differentiator from other SKI congeners where SphK and MDA potencies are not balanced [1].

Microtubule Disruption β-Tubulin ITDRF-CETSA Cellular Target Engagement

NSCLC Antiproliferative Activity: SKI-349 IC50 of 5–10 μM in Primary and Immortalized NSCLC Cells, Comparable to ABC294640 but With Added Microtubule Action

In primary human NSCLC cells and immortalized NSCLC cell lines, SKI-349 inhibited cell viability and proliferation with IC50 values of approximately 5–10 μM [1]. This antiproliferative potency is comparable to the selective SphK2 inhibitor ABC294640 (IC50 ~7–9 μM in similar NSCLC models) [1][2]. However, unlike ABC294640, which targets only SphK2, SKI-349 achieves comparable or superior growth inhibition through simultaneous SphK1/2 dual inhibition and microtubule disruption, inducing mitochondrial depolarization and caspase-dependent apoptosis that was not observed with single-pathway inhibitors [1][2]. Importantly, SKI-349 was non-cytotoxic to human lung epithelial cells at these concentrations, indicating a cancer-selective therapeutic window [1].

Non-Small Cell Lung Cancer Antiproliferative Dual Inhibition Sphingolipid Metabolism

Therapeutic Efficacy in AML: Log-Fold Improvement in Survival Over SKI-178 in MLL-AF9 Retroviral Transduction Model

In the MLL-AF9 retroviral transduction mouse model of AML, SKI-349 demonstrated log-fold improvements in therapeutic efficacy compared to previous studies with SKI-178 [1]. While the original SKI-178 studies showed modest survival extension, SKI-349 treatment resulted in significantly prolonged survival of leukemic mice, consistent with its enhanced SphK inhibitory potency and maintained microtubule-disrupting activity [1]. This in vivo translation of the in vitro potency gains validates the structure-guided linker region modifications as a successful strategy for improving therapeutic outcomes [1].

Acute Myeloid Leukemia In Vivo Efficacy MLL-AF9 Survival Benefit

Hepatocellular Carcinoma: Synergistic Cytotoxicity of SKI-349 With Sorafenib, Unique Among SKI Chemotypes

SKI-349 suppressed SPHK1 and SPHK2 enzymatic activity in Huh7 and Hep3B HCC cell lines in a dose-dependent manner (1–8 μM) and exhibited synergistic cytotoxic effects when combined with sorafenib [1]. This synergism was mechanistically linked to dual suppression of the AKT/mTOR signaling pathway and SphK activity, resulting in enhanced apoptosis and reduced cell invasion compared to either agent alone [1]. This sorafenib-synergistic property has not been reported for SKI-178 or other SKI congeners, representing a compound-specific differentiation feature [1].

Hepatocellular Carcinoma Sorafenib Synergy AKT/mTOR Pathway Combination Therapy

Optimal Research and Procurement Application Scenarios for SKI-349 (CAS 1334376-40-7) Based on Differentiated Evidence


Dual SphK1/2 and Microtubule Mechanism-of-Action Studies in Hematological Malignancies

SKI-349 is the optimal probe compound for laboratories investigating the intersection of sphingolipid metabolism and mitotic spindle regulation in AML and other hematological cancers. Its equipotent microtubule disruption (IC50 ~25 nM) and enhanced SphK1/2 inhibition (IC50 ~2 μM for SphK1) enable simultaneous interrogation of both pathways with a single agent [1][2]. The log-fold therapeutic efficacy improvement in the MLL-AF9 AML model over SKI-178 makes it the preferred choice for in vivo AML studies requiring maximal survival benefit [2].

Non-Small Cell Lung Cancer Pharmacology With Cancer-Selective Cytotoxicity

For NSCLC research programs, SKI-349 provides a single-molecule tool to simultaneously suppress SphK1, SphK2, and microtubule dynamics, with IC50 values of 5–10 μM in primary and immortalized NSCLC cells [3]. Its non-cytotoxicity toward normal human lung epithelial cells at these concentrations provides a built-in selectivity control, simplifying experimental design compared to combination approaches using separate SphK and microtubule inhibitors [3].

Hepatocellular Carcinoma Combination Therapy Research With Sorafenib

SKI-349 is uniquely positioned for HCC research involving sorafenib combination strategies. Its demonstrated synergistic cytotoxicity with sorafenib in Huh7 and Hep3B cells, coupled with dual AKT/mTOR pathway and SphK suppression, provides a mechanistic foundation for exploring combination regimens that cannot be replicated with SKI-178 or single-target SphK inhibitors [4]. Procurement for liver cancer pharmacology programs should prioritize SKI-349 over other SKI chemotypes for combination studies.

Structure-Activity Relationship (SAR) Studies Within the SKI Chemotype Series

As the most advanced congener in the SKI-178 optimization lineage, SKI-349 serves as the benchmark compound for SAR studies focused on the linker region between the substituted phenyl rings. Its log-fold enhancement in SphK inhibition over SKI-178—while maintaining equipotent MDA activity—provides a defined reference point for evaluating new analogs and understanding the structural determinants of bifunctional SphK/MDA activity [2].

Quote Request

Request a Quote for 7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.